molecular formula C8H8N4O2S B181947 Tyrosinase-IN-2 CAS No. 5470-48-4

Tyrosinase-IN-2

Cat. No.: B181947
CAS No.: 5470-48-4
M. Wt: 224.24 g/mol
InChI Key: HSDCBIHJEGDMDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tyrosinase-IN-2 is a potent inhibitor of the enzyme tyrosinase, which is responsible for the production of melanin in various organisms. Tyrosinase is a copper-containing enzyme that catalyzes the oxidation of phenols, such as tyrosine, to produce melanin and other pigments.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tyrosinase-IN-2 typically involves multi-step organic synthesis. The process begins with the preparation of the core structure, followed by the introduction of functional groups that enhance its inhibitory activity. Common synthetic routes include:

    Step 1: Formation of the core structure through a condensation reaction.

    Step 2: Introduction of hydroxyl groups via hydroxylation reactions.

    Step 3: Final modifications to enhance specificity and potency, often involving acylation or alkylation reactions.

Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route for large-scale production. This includes:

Chemical Reactions Analysis

Types of Reactions: Tyrosinase-IN-2 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones, which are reactive intermediates.

    Reduction: Reduction reactions can convert quinones back to phenols.

    Substitution: Functional groups on the compound can be substituted to modify its activity and specificity.

Common Reagents and Conditions:

    Oxidation: Typically involves molecular oxygen or hydrogen peroxide as oxidizing agents.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions include various quinones and substituted phenols, which can further react to form complex structures .

Scientific Research Applications

Tyrosinase-IN-2 has a wide range of applications in scientific research:

Mechanism of Action

Tyrosinase-IN-2 exerts its effects by binding to the active site of the tyrosinase enzyme, thereby inhibiting its activity. The compound interacts with the copper ions in the enzyme’s active site, preventing the oxidation of tyrosine to melanin. This inhibition occurs through several pathways:

Comparison with Similar Compounds

Tyrosinase-IN-2 is compared with other tyrosinase inhibitors, such as kojic acid, arbutin, and hydroquinone:

    Kojic Acid: A natural inhibitor with moderate potency but potential for skin irritation.

    Arbutin: A glycosylated hydroquinone derivative with good safety profile but lower potency.

    Hydroquinone: A highly potent inhibitor but associated with significant side effects and regulatory restrictions.

Uniqueness of this compound:

Properties

IUPAC Name

[(4-nitrophenyl)methylideneamino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2S/c9-8(15)11-10-5-6-1-3-7(4-2-6)12(13)14/h1-5H,(H3,9,11,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSDCBIHJEGDMDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NNC(=S)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001222203
Record name 2-[(4-Nitrophenyl)methylene]hydrazinecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001222203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5470-48-4
Record name 2-[(4-Nitrophenyl)methylene]hydrazinecarbothioamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5470-48-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(4-Nitrophenyl)methylene]hydrazinecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001222203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.